Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl
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Overview
Description
“Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is a laboratory chemical . It is used as an intermediate in chemical synthesis and as a building block for piperazine derivatives . It is also a cytotoxic metabolite of Cyclophosphamide .
Synthesis Analysis
A selective and sensitive novel reverse-phase method was developed and validated using waters acquity ultra-performance liquid chromatography H-class system coupled with waters Micromass Quattro Premier XE (UHPLC–MS/MS) for the identification and quantification of bis (2-chloroethyl) amine genotoxic impurity in aripiprazole drug substance .
Molecular Structure Analysis
The molecular formula of “Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is C4H9Cl2N·HCl . Its molecular weight is 178.49 .
Physical And Chemical Properties Analysis
“Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl” is a white to beige crystalline powder . It has a melting point of 212-214 °C . It is soluble in water .
Scientific Research Applications
Synthesis of Deuterium-Labeled Analogs
Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl has been synthesized as d4 analogs of cyclophosphamide and its metabolites. These analogs serve as potential standards for quantitative analysis in body fluids via stable isotope dilution-mass spectrometry, highlighting its use in precise drug monitoring and metabolic studies (Griggs & Jarman, 1975).
Optimization of Synthesis Process
Research has focused on optimizing the synthesis process of Bis(2-chloroethyl)amine hydrochloride from diethanol amine. Factors like chloroform usage, material molar ratio, reaction temperature, and time have been studied to improve yield and process efficiency, indicating its industrial and pharmacological importance (Xiao Cui-ping, 2009).
Vilsmeier Reaction Synthesis
Another synthesis method involves the Vilsmeier reaction of diethanolamine with thionyl chloride and dimethyl formamide. The method's effectiveness is demonstrated by high conversion rates and yields, emphasizing the compound's chemical versatility and the interest in refining its production methods (Niu Rui-xia, 2011).
Industrial and Chemical Applications
Dielectric Constant Switching
The compound exhibits a sharp switching of its dielectric constant near room temperature, attributed to dynamic changes of the ammonium cation between states. This indicates its potential application in materials science and electronic devices (Xiu-Dan Shao et al., 2015).
Preparative and Handling Methods
Detailed methods for the preparation, purification, handling, and storage of bis-(2-chloroethyl)phosphoramidic dichloride (a derivative of Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl) have been documented. The compound's reactive and sensitive nature necessitates careful handling, indicating its use in sensitive chemical reactions and the need for stringent safety protocols (Sieck & Hanson, 2003).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-HAFGEVJTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NCCCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl)-1,1,2,2-D4-amine hcl |
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